2-(3-Bromo-4-methoxyphenyl)acetaldehyde
Description
2-(3-Bromo-4-methoxyphenyl)acetaldehyde (C₉H₉BrO₂) is a brominated aromatic aldehyde with a methoxy substituent at the para position relative to the bromine atom. For instance, bromination of 4-methoxyphenylacetic acid derivatives is a common strategy, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid (C₉H₉BrO₃), which involves regioselective bromination in acetic acid . The aldehyde functional group confers reactivity toward nucleophilic additions and condensations, making it valuable in pharmaceutical and materials chemistry.
Properties
CAS No. |
1211523-56-6 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
FJJQOYXTERTMGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetaldehyde typically involves the bromination of 4-methoxybenzaldehyde followed by a formylation reaction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction proceeds via the formation of a benzylic radical intermediate, which is then quenched by NBS to yield the brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: NaOMe, sodium cyanide (NaCN), and other nucleophiles.
Major Products Formed
Oxidation: 2-(3-Bromo-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-Bromo-4-methoxyphenyl)ethanol.
Substitution: 2-(3-Methoxy-4-methoxyphenyl)acetaldehyde (when using NaOMe).
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)acetaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as nucleophilic addition, where the carbonyl carbon is attacked by a nucleophile, resulting in the formation of an alcohol or other derivatives.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
Table 1: Key Structural and Electronic Features of Comparable Compounds
Key Observations:
Functional Group Influence: The aldehyde group in this compound is more reactive than the ketone in 2-Bromo-4'-methoxyacetophenone, enabling participation in nucleophilic additions (e.g., forming imines or hydrazones) . Carboxylic acid derivatives (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) exhibit strong hydrogen bonding, leading to higher melting points and lower volatility compared to aldehydes .
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in the target compound stabilizes the aromatic ring through resonance, whereas fluorine in 2-(4-Bromo-2-fluorophenyl)acetaldehyde (electron-withdrawing) increases the electrophilicity of the aldehyde .
- Positional Isomerism : In 2-(4-Bromo-2-methoxyphenyl)acetic acid, the bromine and methoxy groups at positions 4 and 2 create different electronic and steric environments compared to the 3-bromo-4-methoxy configuration, affecting solubility and reactivity .
Table 2: Reactivity Comparison in Common Reactions
Biological Activity
2-(3-Bromo-4-methoxyphenyl)acetaldehyde is a substituted phenylacetaldehyde characterized by a bromine atom and a methoxy group on the aromatic ring. This compound, with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol, exhibits potential biological activities that warrant detailed exploration. The following sections summarize its biological properties, including antioxidant activities, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
With the functional groups contributing to its reactivity and biological interactions.
Antioxidant Properties
Methoxy-substituted phenolic compounds are known for their antioxidant properties. Studies indicate that this compound may exhibit similar effects, potentially scavenging free radicals and reducing oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Compounds with structural similarities to this compound have shown enzyme inhibition capabilities. For instance, certain phenolic compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. While specific data on this compound is limited, its structural features suggest potential interactions with similar enzymes, possibly leading to anti-inflammatory effects .
Case Studies and Research Findings
- Anticancer Activity : Research has suggested that methoxy-substituted phenolic compounds can exhibit anticancer properties. A study demonstrated that derivatives of similar compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : The neuroprotective potential of related compounds has been documented, where they protect neuronal cells from oxidative stress-induced damage. This could be relevant for conditions such as Alzheimer's disease .
- Cardiovascular Benefits : Preliminary studies indicate that compounds with similar structures may enhance endothelial function and promote angiogenesis, which is vital for cardiovascular health .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
